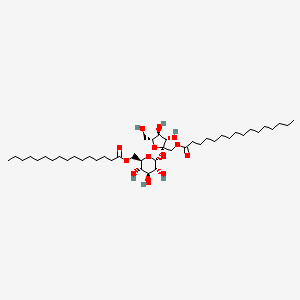

Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Charantin is a chemical substance obtained from the Asian bitter melon (Momordica charantia), reputed to be responsible for the hypoglycaemic properties of those plants . It was identified by Lolitkar and Rao in 1960 . Charantin is actually a 1:1 mixture of two steroidal saponins, β-sitosteryl glucoside (C35H60O6) and 5,22-stigmasteryl glucoside (C35H58O6) .

Synthesis Analysis

Charantin is originally processed by the bitter gourd extract . The RP-HPLC technique is aimed to estimate Charantin as well as confirm that Charantin is being calculated . The proposed RP-HPLC technology for assessing Charantin in capsule dosage form was found to be precise, specific, accurate, quick, and cost-effective .

Molecular Structure Analysis

The structure of Charantin with a molecular formula C35H60O6 and molecular weight 576 amu, was confirmed by comparing with previously reported data .

Physical And Chemical Properties Analysis

Charantin is a whitish crystalline substance, neutral and tasteless, melting at 266–268 °C . It is sparingly soluble in water or other highly polar solvents, as well as in apolar solvents like hexane, but is soluble in ether, ethanol and methanol, and can be efficiently extracted from the plant by pressurized ethanol or acetone at 100 °C .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Charantin is a typical cucurbitane-type triterpenoid in M. charantia and is a potential substance with antidiabetic properties . It effectively lowers high blood glucose . In a study, bitter melon supplementation was found to be helpful in managing the onset of diabetes . The most potent dose was 300 mg/kg whole fruit that resulted in 31.64% lowering of blood glucose level and 27.35% increase in insulin level in hyperglycemic rats .

Extraction and Quantification

Charantin can be extracted and quantified from M. charantia fruit powder and herbal products . Novel molecularly imprinted polymers coated magnetic nanoparticles (Fe 3 O 4 @MIPs) and filter paper (paper@MIPs) were synthesized by sol-gel polymerization to selectively extract charantin . The optimal Fe 3 O 4 @MIP-based dispersive micro-solid phase extraction and paper@MIP extraction provided excellent extraction efficiency .

Biomimetic Materials

Charantin is used in the development of biomimetic materials applied in the analytical and biomedical fields . β-sitosterol glucoside was selected as a template for imprinting a specific recognition owing to its larger molecular surface area .

Environmental Friendliness

The methods developed for the extraction and quantification of Charantin are rapid (<10 min), inexpensive, simple, reproducible, and environmentally friendly .

Traditional Medicine

M. charantia, which contains Charantin, was commonly used as a traditional medicine for the treatment of laxative, anthelmintic, and stomachic issues .

Wirkmechanismus

Charantin increases the release of insulin and slows down gluconeogenesis . It acts through stimulating peripheral and skeletal muscle glucose utilization, inhibition of adipocyte differentiation, suppression of key gluconeogenic enzymes, stimulation of key enzyme of the HMP pathway, and preservation of islet β cells and their functions .

Safety and Hazards

Zukünftige Richtungen

Charantin and Polypeptide-p isolated from Momordica charantia L. have been reported to exhibit potential antidiabetic activities in preclinical and clinical studies . These two compounds can be prospective candidates for the development of novel antidiabetic medicaments after confirming their efficacy and safety in further studies .

Eigenschaften

| { "Design of the Synthesis Pathway": "Charantin can be synthesized by the hydrolysis of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. The hydrolysis can be carried out using acid or enzyme catalysis.", "Starting Materials": [ "25,26-Dehydro β-Sitosterol β-D-Glucoside", "β-Sitosterol β-D-Glucoside", "Acid or Enzyme Catalyst" ], "Reaction": [ "Step 1: Mix 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside in a reaction vessel.", "Step 2: Add acid or enzyme catalyst to the reaction vessel.", "Step 3: Heat the reaction mixture to a suitable temperature and maintain it for a suitable time to allow hydrolysis to occur.", "Step 4: Cool the reaction mixture and neutralize with a suitable base.", "Step 5: Isolate and purify Charantin using suitable separation and purification techniques such as column chromatography, crystallization, and recrystallization." ] } | |

CAS-Nummer |

57126-62-2 |

Produktname |

Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside) |

Molekularformel |

C70H118O12 |

Molekulargewicht |

1151.702 |

IUPAC-Name |

2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t2*21-,22-,24+,25+,26-,27+,28+,29?,30?,31?,32?,33?,34+,35-/m11/s1 |

InChI-Schlüssel |

LDASQDTWGMPHCX-UXDSRDRISA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)

![(3aS,5S)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)

![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)